2-[(2-chloro-6-fluorophenyl)acetyl]-N-phenylhydrazinecarbothioamide
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Overview
Description
2-[(2-chloro-6-fluorophenyl)acetyl]-N-phenylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C15H13ClFN3OS and its molecular weight is 337.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.0451891 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry Applications
Compounds structurally related to "2-[(2-chloro-6-fluorophenyl)acetyl]-N-phenylhydrazinecarbothioamide" have shown significant cytotoxicity against human tumor cells. For instance, N⁴-phenyl-substituted 2-acetylpyridine thiosemicarbazones demonstrated high cytotoxicity against malignant breast and glioma cells without haemolytic activity, suggesting their potential as cancer therapies (Soares et al., 2012). Additionally, microwave-assisted synthesis of novel 1,3,4-thiadiazoles and 1,2,4-triazoles derived from a similar precursor showed promising antibacterial and antifungal activities, highlighting their utility in developing new antimicrobial agents (Dengale et al., 2019).
Corrosion Inhibition
Thiosemicarbazides, including those with phenylhydrazinecarbothioamide moieties, have been investigated as corrosion inhibitors for mild steel in acidic media. The studies reveal their effectiveness in inhibiting corrosion, with the inhibition efficiencies correlating with specific quantum chemical parameters. This suggests their application in protecting metals against corrosion, with physical adsorption being the predominant mechanism (Ebenso et al., 2010).
Chemical Sensing
Compounds similar to "this compound" have been utilized in developing sensors. A notable example includes a structurally simple derivative used as a colorimetric and fluorescent sensor for detecting F− and Cu2+/Hg2+ ions. This dual-channel optical probe exhibits selective and distinct responses to these ions, demonstrating potential applications in environmental monitoring and bioimaging (Udhayakumari & Velmathi, 2015).
Properties
IUPAC Name |
1-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3OS/c16-12-7-4-8-13(17)11(12)9-14(21)19-20-15(22)18-10-5-2-1-3-6-10/h1-8H,9H2,(H,19,21)(H2,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVIEMMCUQNNBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.